molecular formula C20H22N2O4 B2754402 2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896362-63-3

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B2754402
CAS No.: 896362-63-3
M. Wt: 354.406
InChI Key: XRDQNKXKLABLJU-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a phenylpyrrolidinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone or amide groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: can be compared with other acetamides or pyrrolidinone derivatives.

    N-(3,4-dimethoxyphenyl)-2-oxo-1-phenylpyrrolidine-3-carboxamide: A similar compound with slight structural differences.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-14(10-18(17)26-2)11-19(23)21-15-12-20(24)22(13-15)16-6-4-3-5-7-16/h3-10,15H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDQNKXKLABLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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